molecular formula C25H32O5 B124950 9,11-Anhydrobudesonide CAS No. 313474-58-7

9,11-Anhydrobudesonide

Cat. No.: B124950
CAS No.: 313474-58-7
M. Wt: 412.5 g/mol
InChI Key: BGHUSGMMTUEBEE-RHFXYJBUSA-N
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Description

9,11-Anhydrobudesonide is a synthetic glucocorticoid compound, structurally related to budesonide. It is known for its potent anti-inflammatory properties and is often studied as an impurity of budesonide. The molecular formula of this compound is C25H32O5, and it has a molecular weight of 412.52 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Anhydrobudesonide typically involves the dehydration of budesonide. This process can be achieved through various chemical reactions, including the use of dehydrating agents such as sulfuric acid or phosphoric acid under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the removal of water molecules from budesonide, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. Continuous flow processes are often employed to ensure consistent quality and yield. These processes involve the use of flow reactors where the reaction parameters such as temperature, flow rate, and residence time are carefully controlled to optimize the production of this compound .

Chemical Reactions Analysis

Types of Reactions: 9,11-Anhydrobudesonide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

9,11-Anhydrobudesonide has several scientific research applications, including:

Comparison with Similar Compounds

Comparison: 9,11-Anhydrobudesonide is unique in its structure due to the absence of a hydroxyl group at the 11th position, which differentiates it from budesonide. This structural difference can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for studying the effects of structural modifications on glucocorticoid activity .

Properties

IUPAC Name

(1S,2S,4R,8S,9S,13S)-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O5/c1-4-5-22-29-21-13-19-17-7-6-15-12-16(27)8-10-23(15,2)18(17)9-11-24(19,3)25(21,30-22)20(28)14-26/h8-10,12,17,19,21-22,26H,4-7,11,13-14H2,1-3H3/t17-,19+,21-,22?,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHUSGMMTUEBEE-RHFXYJBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4=CCC3(C2(O1)C(=O)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5(C4=CC[C@@]3([C@@]2(O1)C(=O)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313474-58-7
Record name 9,11-Anhydrobudesonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313474587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,11-ANHYDROBUDESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGK3X9TC3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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